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Compound of Interest

Compound Name: 4-Bromoindole

Cat. No.: B015604 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

4-Bromoindole, a key heterocyclic compound utilized in various research and development

applications, including pharmaceutical synthesis. The following sections detail its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols for their acquisition.

Spectroscopic Data Summary
The empirical formula for 4-Bromoindole is C₈H₆BrN, with a molecular weight of 196.04 g/mol

.[1][2] The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C

NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for 4-Bromoindole
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

Data not publicly

available in tabulated

format. Spectral

images are available

for reference.

Table 2: ¹³C NMR Spectroscopic Data for 4-Bromoindole

Chemical Shift (δ) ppm Assignment

Data not publicly available in tabulated format.

Spectral images are available for reference.[3]

[4]

Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands for 4-Bromoindole

Wavenumber (cm⁻¹) Functional Group Assignment

~3406 N-H stretch[5]

~3022, ~3049 C-H (aromatic) stretch[5]

~1616, ~1456 C=C (aromatic) stretch[5]

~1508, ~1577 C-C (in ring) stretching[5]

~1336, ~1352 C-H bend[5]

Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data for 4-Bromoindole
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m/z Interpretation

195/197
Molecular ion peak [M]⁺ (presence of Br

isotopes)

Further fragmentation data not publicly available

in tabulated format. Spectral images are

available for reference.[6][7]

Experimental Protocols
The following sections outline generalized experimental methodologies for the spectroscopic

analysis of indole compounds, which are applicable to 4-Bromoindole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for obtaining NMR spectra of indole derivatives involves the following

steps:

Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for

¹³C NMR.[8] Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated

solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean NMR

tube.[8] Tetramethylsilane (TMS) is typically added as an internal standard.

Instrumentation: A high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz

instrument, is commonly used.[9][10]

¹H NMR Acquisition: A standard single-pulse experiment is performed. Typical acquisition

parameters include a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, a

relaxation delay of 1-5 seconds, and 8-16 scans.[8]

¹³C NMR Acquisition: A proton-decoupled single-pulse experiment is generally used. Typical

parameters include a spectral width of 0 to 220 ppm, an acquisition time of 1-2 seconds, a

relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or

more) to achieve a good signal-to-noise ratio.[8]
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Data Processing: The raw data is subjected to Fourier transformation, phase correction, and

baseline correction. The chemical shifts are referenced to the internal standard (TMS at 0

ppm). For ¹H NMR, the signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy
FTIR spectroscopy is a common technique for identifying the functional groups present in a

molecule.

Sample Preparation: For solid samples like 4-Bromoindole, the Attenuated Total

Reflectance (ATR) technique is frequently employed. A small amount of the solid is placed

directly on the ATR crystal.[11] Alternatively, the sample can be prepared as a KBr pellet.[12]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor

27 FT-IR, is used to acquire the spectrum.[13]

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A

background spectrum is collected first and automatically subtracted from the sample

spectrum.

Data Analysis: The resulting spectrum shows absorption bands corresponding to the

vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound.

Sample Introduction and Ionization: For volatile and thermally stable compounds like 4-
Bromoindole, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. The

sample is injected into a gas chromatograph to separate it from any impurities before it

enters the mass spectrometer.[14] Electron Ionization (EI) at 70 eV is a common ionization

technique for such analyses.[14]

Instrumentation: A GC-MS system equipped with a capillary column suitable for semi-polar

compounds is used.[14]
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Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio

(m/z).

Data Analysis: The resulting mass spectrum shows a molecular ion peak corresponding to

the molecular weight of the compound and various fragment ion peaks, which provide

structural information. The isotopic pattern of bromine (approximately equal abundance of

⁷⁹Br and ⁸¹Br) will result in a characteristic M and M+2 pattern for bromine-containing

fragments.

Visualized Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound such as 4-Bromoindole.
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Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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